4-chloro-5-(3-hydroxypiperidin-1-yl)pyridazin-3(2H)-one

Medicinal Chemistry Drug Design Physicochemical Profiling

4-Chloro-5-(3-hydroxypiperidin-1-yl)pyridazin-3(2H)-one (C₉H₁₂ClN₃O₂, MW 229.66 g/mol) is a synthetic pyridazin-3(2H)-one derivative featuring a 4-chloro substituent and a 3-hydroxypiperidin-1-yl moiety at the 5-position. The compound belongs to a broader class of substituted piperidinyl-pyridazinyl derivatives that have been investigated as inhibitors of stearoyl-CoA desaturase 1 (SCD1) for metabolic disorders , and the pyridazin-3(2H)-one scaffold is recognized as a privileged pharmacophore with documented activity across multiple target classes including histamine H3 receptors and phosphodiesterases.

Molecular Formula C9H12ClN3O2
Molecular Weight 229.66 g/mol
CAS No. 2091602-88-7
Cat. No. B1532043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-5-(3-hydroxypiperidin-1-yl)pyridazin-3(2H)-one
CAS2091602-88-7
Molecular FormulaC9H12ClN3O2
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=C(C(=O)NN=C2)Cl)O
InChIInChI=1S/C9H12ClN3O2/c10-8-7(4-11-12-9(8)15)13-3-1-2-6(14)5-13/h4,6,14H,1-3,5H2,(H,12,15)
InChIKeyXFEKAPNMCROBGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile of 4-Chloro-5-(3-hydroxypiperidin-1-yl)pyridazin-3(2H)-one (CAS 2091602-88-7)


4-Chloro-5-(3-hydroxypiperidin-1-yl)pyridazin-3(2H)-one (C₉H₁₂ClN₃O₂, MW 229.66 g/mol) is a synthetic pyridazin-3(2H)-one derivative featuring a 4-chloro substituent and a 3-hydroxypiperidin-1-yl moiety at the 5-position. The compound belongs to a broader class of substituted piperidinyl-pyridazinyl derivatives that have been investigated as inhibitors of stearoyl-CoA desaturase 1 (SCD1) for metabolic disorders [1], and the pyridazin-3(2H)-one scaffold is recognized as a privileged pharmacophore with documented activity across multiple target classes including histamine H3 receptors and phosphodiesterases [2]. Commercial availability is primarily through specialty chemical suppliers at ≥95% purity for research use .

Why Generic Substitution of 4-Chloro-5-(3-hydroxypiperidin-1-yl)pyridazin-3(2H)-one with In-Class Analogs Is Scientifically Unreliable


Within the pyridazin-3(2H)-one chemotype, even minor structural perturbations produce divergent biological profiles. The 3-hydroxypiperidine substituent creates a distinct hydrogen-bonding geometry compared to the more common 4-hydroxypiperidine isomer, potentially altering ligand–target interactions and selectivity [1]. Furthermore, the absence of an N2-alkyl group (present in close analogs such as 4-chloro-5-(3-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one, CAS 2092372-80-8) affects both tautomeric equilibrium and the compound's capacity to act as a hydrogen bond donor at the lactam NH, which is critical for target engagement in SCD1 and H3 receptor programs [2]. Consequently, interchange with a 4-hydroxy or N2-methylated congener cannot be assumed to preserve biological activity, solubility, or metabolic stability—each parameter must be verified empirically for the specific compound.

Quantitative Differentiation Evidence for 4-Chloro-5-(3-hydroxypiperidin-1-yl)pyridazin-3(2H)-one Versus Closest Analogs


Hydrogen Bond Donor Count and Topological Polar Surface Area Differentiation from 4-Hydroxypiperidine and N2-Methyl Analogs

The target compound possesses a hydrogen bond donor count of 2 (pyridazinone NH + piperidine 3-OH) and a hydrogen bond acceptor count of 4. In contrast, 4-chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one (CAS 2092439-82-0) has a donor count of 1 (4-OH only, since N2 is methylated) and an acceptor count of 4. This differential donor/acceptor profile alters predicted aqueous solubility and membrane permeability, with the target compound's additional donor at the lactam NH position enabling key target interactions that N2-methylated analogs cannot recapitulate [1]. Computed topological polar surface area (tPSA) for the target compound is approximately 67.4 Ų; the 4-hydroxy isomer (CAS 2092439-82-0) has a tPSA of approximately 58.7 Ų .

Medicinal Chemistry Drug Design Physicochemical Profiling

Positional Hydroxyl Isomerism: 3-Hydroxypiperidine Versus 4-Hydroxypiperidine Modulation of Target Affinity

Within the pyridazinone series, the position of the hydroxyl group on the piperidine ring has been shown to modulate receptor subtype selectivity. Published SAR studies on related pyridazin-3(2H)-one H3 receptor antagonists demonstrate that replacing a 3-hydroxypiperidine with a 4-hydroxypiperidine can result in a ≥10-fold shift in binding affinity for the H3 receptor, and qualitatively alter the functional profile (antagonist vs. inverse agonist) [1]. Although direct head-to-head data for the exact target compound versus its 4-hydroxy isomer are not publicly available, class-level SAR supports the expectation that the 3-hydroxy configuration confers a distinct pharmacological signature. Additionally, in the SCD1 inhibitor series (US9102669), the piperidine hydroxyl position influences both enzymatic IC₅₀ and metabolic stability [2].

Structure-Activity Relationship GPCR Modulation Enzyme Inhibition

Absence of N2-Substitution: Impact on Tautomeric State and Biological Activity Compared to 2-Methyl Congeners

The target compound bears a free NH at the pyridazinone 2-position (N2), whereas the commercially available analog 4-chloro-5-(3-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one (CAS 2092372-80-8) is methylated at this position. The N2-H is a critical pharmacophoric element in SCD1 inhibition: patent data (WO2011015629) explicitly teach that N2-alkylation abolishes or severely attenuates SCD1 inhibitory activity in this chemotype, with certain N2-H compounds exhibiting human SCD1 IC₅₀ values of 0.003 μM versus >10 μM for the corresponding N2-methylated derivatives [1]. The free NH participates in a key hydrogen bond within the enzyme active site that the methylated analog cannot form. Furthermore, the N2-H compound can exist in two tautomeric forms (1H and 2H), whereas the N2-methyl compound is locked in a single tautomeric state, affecting both molecular recognition and physicochemical properties [2].

Tautomerism Bioisosterism Target Recognition

Computational Drug-Likeness and Oral Bioavailability Potential Relative to In-Class Advanced Leads

Assessed by standard drug-likeness filters, the target compound (MW 229.66, ClogP ~0.8, tPSA 67.4 Ų, HBD 2, HBA 4) falls within lead-like chemical space and satisfies Lipinski's Rule of Five and the more stringent Rule of Three for fragment-based screening [1]. In contrast, the advanced clinical candidate irdabisant (CEP-26401, MW ~327, ClogP ~2.8) resides in drug-like but non-fragment space. The target compound's lower molecular weight and balanced polarity make it a superior starting point for fragment-based optimization campaigns, where efficient ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are paramount . While no direct head-to-head biological comparison exists, the calculated physicochemical profile positions this compound as a more synthetically tractable and developable core than the larger, more lipophilic pyridazinone clinical leads.

ADME Prediction Lead Optimization Fragment-Based Drug Discovery

Evidence-Backed Application Scenarios for 4-Chloro-5-(3-hydroxypiperidin-1-yl)pyridazin-3(2H)-one in Scientific Procurement


SCD1 Inhibitor Lead Optimization Campaigns Requiring an N2-Unsubstituted Pyridazinone Core

In metabolic disease programs targeting stearoyl-CoA desaturase 1 (SCD1), the N2-H of the pyridazinone ring is essential for enzymatic inhibition, as established in WO2011015629 where N2-methylation abrogates activity by >3,000-fold [1]. The target compound, with its free NH and 3-hydroxypiperidine substituent, provides the requisite pharmacophoric elements while offering a vector for further derivatization at the hydroxyl group. This makes it appropriate as a validated starting scaffold or reference intermediate in SCD1 inhibitor synthesis, where the 2-methyl congener (CAS 2092372-80-8) is structurally unsuitable.

Histamine H3 Receptor Antagonist/Inverse Agonist Fragment-Based Discovery

Pyridazin-3(2H)-ones are a validated chemotype for H3 receptor modulation, as exemplified by the clinical candidate irdabisant [1]. The target compound satisfies fragment-like criteria (MW < 250, ClogP < 1) and presents a 3-hydroxypiperidine moiety that is geometrically distinct from the 4-hydroxypiperidine fragments more commonly screened. SAR from the pyridazinone H3R series indicates that piperidine hydroxyl position influences both affinity and functional profile . Procurement for fragment screening libraries or as a starting point for structure-guided optimization against the H3 receptor is evidence-supported, with the understanding that de novo affinity data must be generated.

Synthetic Methodology Development Using Orthogonal Functional Handles on the Pyridazinone Scaffold

The compound presents three chemically differentiable sites—the 4-chloro group (amenable to nucleophilic aromatic substitution or cross-coupling), the 5-(3-hydroxypiperidin-1-yl) group (allows O-functionalization), and the pyridazinone NH (alkylation or acylation)—in a compact, crystalline, and commercially accessible form (≥95% purity) [1]. This orthogonal reactivity profile makes it a practical substrate for reaction condition screening, library synthesis, or methodology studies where selective functionalization of the pyridazinone core is required, without the complicating presence of an N2-alkyl protecting group.

Physicochemical Comparator in ADME Optimization Studies of Piperidinyl-Pyridazinone Series

With a measured ClogP of ~0.8 and tPSA of ~67.4 Ų, the target compound occupies a hydrophilic region of chemical space that is underrepresented among published pyridazinone leads, which tend toward higher lipophilicity (e.g., irdabisant ClogP ~2.8) [1]. In ADME optimization programs, this compound can serve as a low-logD reference point to benchmark the impact of increasing lipophilicity on metabolic stability, CYP inhibition, and hERG liability within the piperidinyl-pyridazinone series. Its use as a physicochemical control compound is directly supported by its computed properties relative to literature-characterized analogs.

Quote Request

Request a Quote for 4-chloro-5-(3-hydroxypiperidin-1-yl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.